

Genotoxicity Assessment of N-Nitrosometoprolol: A Technical Guide

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Compound of Interest

Compound Name: *N-Nitrosometoprolol*

Cat. No.: *B6189872*

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Introduction

N-Nitrosometoprolol is an N-nitroso drug substance-related impurity (NDSRI) of metoprolol, a widely used β -adrenergic receptor blocker. N-nitroso compounds (nitrosamines) are classified as a "cohort of concern" by the International Council for Harmonisation (ICH) under the M7(R1) guideline due to their high potential for mutagenicity and carcinogenicity.[1][2] The presence of such impurities, even at trace levels, necessitates a thorough risk assessment. The genotoxic potential of a compound is a critical factor in its carcinogenicity, and it is widely accepted that most nitrosamines require metabolic activation to exert their DNA-damaging effects.[3]

This technical guide provides a comprehensive overview of the genotoxicity assessment of **N-Nitrosometoprolol**. It summarizes available quantitative data, outlines detailed experimental protocols for key genotoxicity assays, and discusses the regulatory context for controlling such impurities in pharmaceutical products.

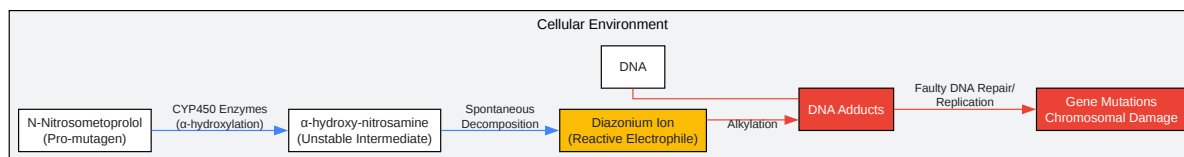
Chemical and Physical Properties

- IUPAC Name: 1-[4-(2-methoxyethyl)phenoxy]-3-[nitroso(propan-2-yl)amino]propan-2-ol[4]
- CAS Number: 138768-62-4[5]
- Molecular Formula: $C_{15}H_{24}N_2O_4$

- Molecular Weight: 296.36 g/mol

Metabolic Activation and Mechanism of Genotoxicity

The genotoxicity of N-nitrosamines is primarily mediated by their metabolic activation by cytochrome P450 (CYP) enzymes in the liver. The proposed pathway begins with α -hydroxylation of the carbon atom adjacent to the nitroso group. This creates an unstable intermediate that undergoes spontaneous decomposition to form a highly reactive diazonium ion. This electrophilic species can then covalently bind to (alkylate) nucleophilic sites on DNA bases, forming DNA adducts. If not repaired, these adducts can lead to mutations during DNA replication, initiating the carcinogenic process. Studies on the related compound N-nitroso propranolol (NNP) have identified CYP2C19 as a key enzyme in its bioactivation.



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Caption: General metabolic activation pathway of N-nitrosamines leading to DNA damage.

Summary of Genotoxicity Data

N-Nitrosometoprolol has been evaluated in several genotoxicity studies. The data consistently indicate that it is an indirect-acting genotoxin, requiring metabolic activation to induce DNA damage. It has shown positive results in both in vitro and in vivo assays.

In Vitro Genotoxicity Data

The primary in vitro evidence for **N-Nitrosometoprolol**'s genotoxicity comes from studies using primary hepatocytes, which are metabolically competent cells.

Table 1: Summary of In Vitro Genotoxicity Data for **N-Nitrosometoprolol**

Assay Type	Test System	Concentration Range	Metabolic Activation	Result	Reference
DNA Fragmentation (Alkaline Elution)	Primary Rat Hepatocytes	0.1 - 1 mM	Endogenous	Positive (Dose-dependent)	
DNA Fragmentation (Alkaline Elution)	Primary Human Hepatocytes	0.1 - 1 mM	Endogenous	Positive (Dose-dependent)	
DNA Fragmentation	Chinese Hamster Lung V79 Cells	Not specified (Equal or higher conc.)	None	Negative	

In Vivo Genotoxicity Data

In vivo testing confirms the genotoxic potential of **N-Nitrosometoprolol** in a whole-animal model.

Table 2: Summary of In Vivo Genotoxicity Data for **N-Nitrosometoprolol**

Assay Type	Test System	Dose	Route	Tissues Analyzed	Result	Reference
Micronucleus Test	Rat	1,000 mg/kg	Not specified	Hepatocytes	Positive	
Micronucleus Test	Rat	1,000 mg/kg	Not specified	Bone Marrow & Spleen Erythrocytes	Negative	

The positive result in hepatocytes, the primary site of metabolism, coupled with the negative result in bone marrow and spleen erythrocytes, strongly suggests that the genotoxicity is caused by a short-lived metabolite that does not distribute systemically.

Detailed Experimental Protocols

Detailed and standardized protocols are essential for the accurate assessment of genotoxicity. For nitrosamines, specific modifications to standard assays are recommended to ensure sufficient metabolic activation.

Enhanced Bacterial Reverse Mutation Test (Ames Test)

While specific Ames test results for **N-Nitrosometoprolol** are not publicly available, this assay is a cornerstone of genotoxicity testing. An enhanced protocol is recommended for N-nitroso compounds.

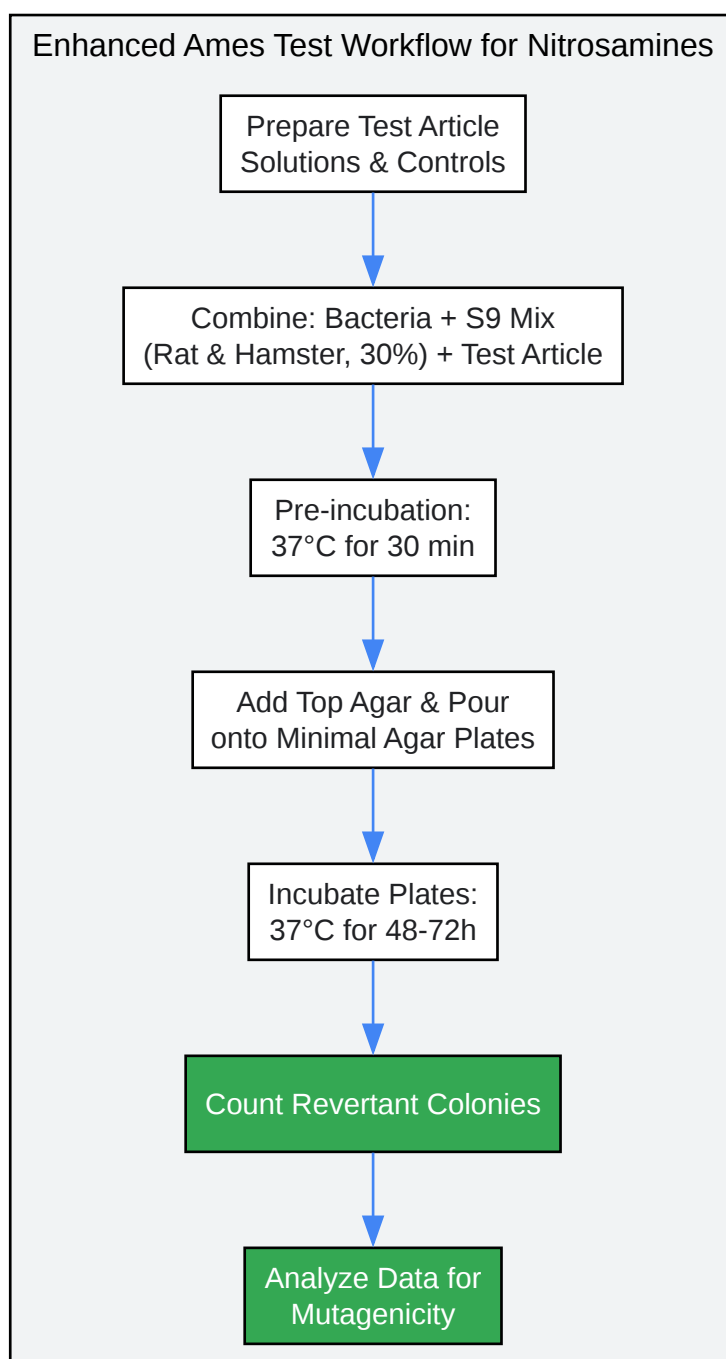
Objective: To detect gene mutations (base-pair substitutions and frameshifts) induced by the test article.

Methodology:

- **Tester Strains:** *S. typhimurium* (TA98, TA100, TA1535, TA1537) and *E. coli* WP2 uvrA (pKM101) should be used.
- **Metabolic Activation:** Assays should be conducted with and without an exogenous metabolic activation system (S9). For nitrosamines, both rat liver S9 and hamster liver S9 (at 30%

concentration) are required, as hamster S9 is often more effective.

- Assay Procedure (Pre-incubation Method):
 - Add 0.1 mL of bacterial culture, 0.5 mL of S9 mix (or buffer), and 0.1 mL of the test article solution to a sterile tube.
 - Incubate the mixture at 37°C for 30 minutes with gentle shaking.
 - Add 2.0 mL of molten top agar (containing a trace of histidine/tryptophan) to the tube, mix gently, and pour onto the surface of a minimal glucose agar plate.
 - Incubate the plates at 37°C for 48-72 hours.
- Data Analysis: Count the number of revertant colonies on each plate. A positive result is defined as a concentration-related increase in revertant colonies and/or a reproducible increase of at least two-fold over the solvent control.



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Caption: Workflow for the enhanced Ames test recommended for N-nitrosamines.

In Vitro DNA Fragmentation Assay (Alkaline Elution)

This assay was used to demonstrate the genotoxicity of **N-Nitrosometoprolol** in hepatocytes.

Objective: To detect single-strand DNA breaks and alkali-labile sites.

Methodology:

- Cell Culture: Primary hepatocytes (rat or human) are cultured to form a monolayer.
- Radiolabeling (Optional but common): Cells are incubated with a radiolabeled DNA precursor (e.g., ^3H -thymidine) to label the DNA.
- Treatment: Cells are exposed to various concentrations of **N-Nitrosometoprolol** (e.g., 0.1-1 mM) and controls for a defined period (e.g., 20 hours).
- Lysis: Cells are gently lysed directly on a filter (e.g., polycarbonate) with a lysis solution (containing detergents and proteinase K) to release DNA.
- Elution: The DNA is slowly eluted from the filter using an alkaline buffer (e.g., pH 12.1). The high pH denatures the DNA, and smaller fragments (resulting from breaks) elute faster than larger, intact DNA.
- Quantification: Fractions of the eluate are collected over time. The amount of DNA in each fraction is quantified (e.g., by liquid scintillation counting if radiolabeled).
- Data Analysis: The rate of DNA elution is calculated. An increased elution rate compared to the negative control indicates DNA fragmentation.

In Vivo Micronucleus Assay

This assay detects both chromosome breakage (clastogenicity) and chromosome loss (aneugenicity). The positive result for **N-Nitrosometoprolol** was observed in hepatocytes.

Objective: To determine if the test article induces chromosomal damage in vivo.

Methodology:

- Animal Dosing: Administer the test substance (e.g., 1,000 mg/kg **N-Nitrosometoprolol**) to a group of rodents (e.g., rats), typically via oral gavage or intraperitoneal injection. Include vehicle and positive control groups.

- Tissue Harvest:
 - For Hepatocytes: A partial hepatectomy or liver perfusion is performed at appropriate time points after dosing (e.g., 24 and 48 hours) to isolate hepatocytes.
 - For Bone Marrow: Animals are euthanized, and bone marrow is flushed from the femur or tibia.
- Slide Preparation: A cell suspension is prepared from the target tissue. The cells are fixed and stained with a DNA-specific stain (e.g., Giemsa, Acridine Orange).
- Microscopic Analysis: At least 2000 cells per animal are scored for the presence of micronuclei (small, membrane-bound DNA fragments in the cytoplasm). For bone marrow, the ratio of polychromatic erythrocytes (PCEs) to normochromatic erythrocytes (NCEs) is also calculated as a measure of cytotoxicity.
- Data Analysis: The frequency of micronucleated cells in the treated groups is statistically compared to the vehicle control group.

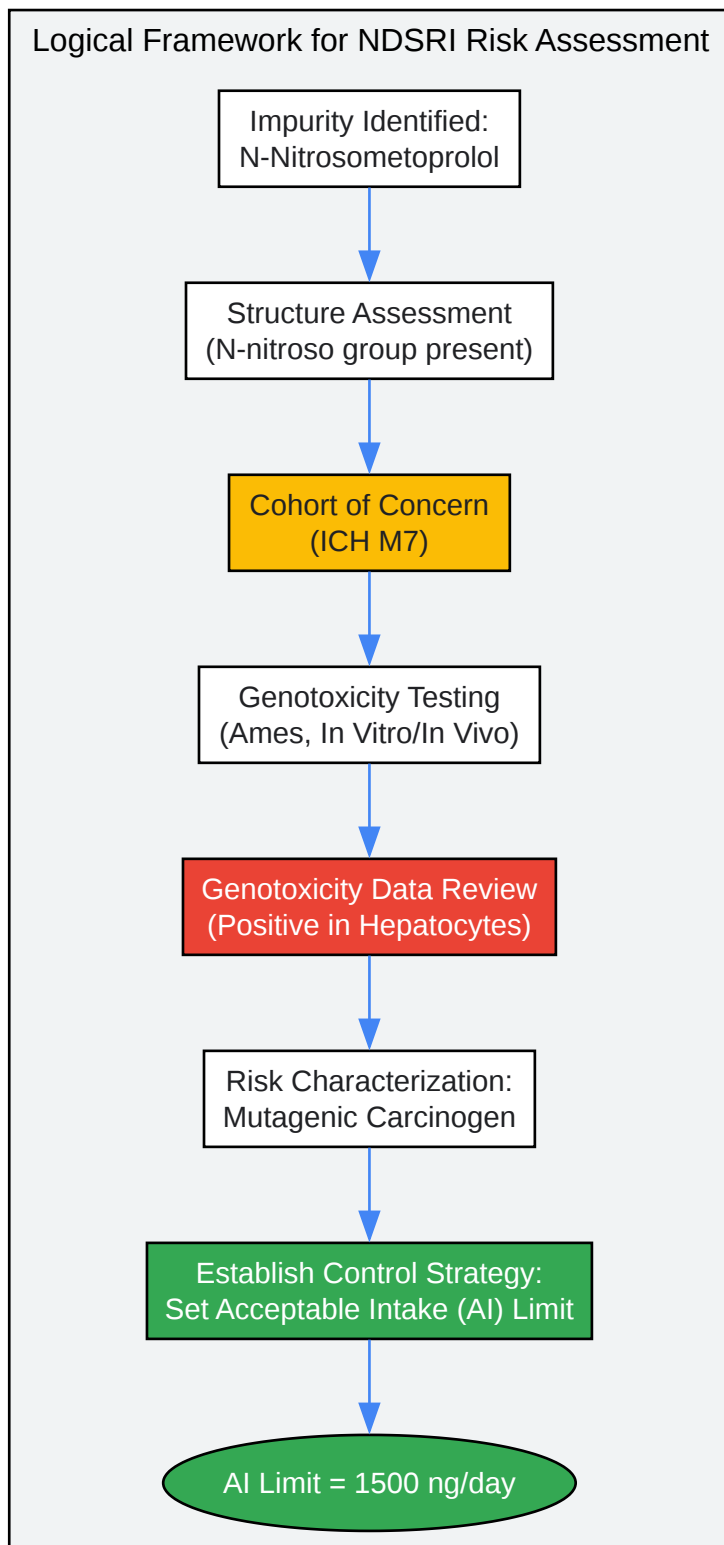
Regulatory Context and Risk Assessment

N-nitrosamines are considered mutagenic carcinogens, and their control in pharmaceuticals is a high priority for regulatory agencies worldwide.

- ICH M7(R1) Guideline: This guideline establishes a framework for the assessment and control of DNA reactive (mutagenic) impurities. Nitrosamines fall into Class 1, "known mutagenic carcinogens," requiring strict control.
- Acceptable Intake (AI): For impurities with known carcinogenic potential, an Acceptable Intake (AI) limit is established. This represents a dose with a negligible cancer risk (typically 1 in 100,000) over a lifetime of exposure.
- **N-Nitrosometoprolol** AI Limit: The U.S. FDA has categorized **N-Nitrosometoprolol** as a Potency Category 4 NDSRI and has set an AI limit of 1500 ng/day.

The genotoxicity data are crucial for this process. A positive result in a relevant genotoxicity assay (like those described above) confirms the mutagenic potential and justifies the

application of strict control measures, such as setting an AI limit based on carcinogenic potency.



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Caption: Logical framework for the risk assessment of **N-Nitrosometoprolol**.

Conclusion

The available data strongly indicate that **N-Nitrosometoprolol** is a genotoxic compound. It induces DNA fragmentation in both rat and human hepatocytes in vitro and causes micronucleus formation in rat hepatocytes in vivo. The evidence points to a mechanism involving metabolic activation in the liver, which is characteristic of many carcinogenic N-nitrosamines.

For drug development professionals, these findings underscore the importance of:

- Risk Assessment: Conducting a thorough risk assessment for the potential formation of **N-Nitrosometoprolol** in any metoprolol-containing product.
- Analytical Testing: Developing and validating sensitive analytical methods to detect and quantify **N-Nitrosometoprolol** at levels commensurate with the established AI limit of 1500 ng/day.
- Control Strategy: Implementing a control strategy to ensure the impurity is maintained below the regulatory limit throughout the product's shelf life.

Further research using a standardized and enhanced Ames test would be valuable to complete the genotoxicity profile of **N-Nitrosometoprolol** and provide a more comprehensive dataset for regulatory submissions.

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References

- 1. gmp-compliance.org [gmp-compliance.org]

- 2. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 3. benchchem.com [benchchem.com]
- 4. veeprho.com [veeprho.com]
- 5. caymanchem.com [caymanchem.com]
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